6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a chemical compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one may also interact with various biological targets.
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 6-chloro-4-formylchromen-2-one with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-2-one oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Shares structural similarities but differs in its core chromen-2-one structure.
6-Chloro-4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-7-ethyl-2H-chromen-2-one: Another chromen-2-one derivative with different substituents.
Uniqueness
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core with a 4-methylpiperazin-1-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-17-4-6-18(7-5-17)10-11-8-15(19)20-14-3-2-12(16)9-13(11)14/h2-3,8-9H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSTUVELSGOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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